molecular formula C21H20N2O6 B6489541 [(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899998-29-9

[(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B6489541
CAS No.: 899998-29-9
M. Wt: 396.4 g/mol
InChI Key: OUYCACYTOODDHI-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features both indolizine and phenylcarbamoyl moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including methoxy, carbamoyl, and acetyl groups, allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethoxyaniline, indolizine, and acetic anhydride.

    Step 1 Formation of [(3,5-Dimethoxyphenyl)carbamoyl]methyl Intermediate:

    Step 2 Acetylation of Indolizine:

    Step 3 Coupling Reaction:

Industrial Production Methods

Industrial production of [(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metals.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer Activity: Studied for its potential to inhibit cancer cell growth.

    Antimicrobial Properties: Exhibits activity against various microbial strains.

Industry

    Material Science: Used in the development of new materials with specific electronic properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of [(3,5-dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves interaction with specific molecular targets such as enzymes or receptors. The compound can:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as an agonist or antagonist, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [(3,5-Dimethoxyphenyl)carbamoyl]methyl indolizine-1-carboxylate: Lacks the acetyl group, leading to different reactivity and biological activity.

    [(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylindolizine-1-carboxylate: Contains a methyl group instead of an acetyl group, affecting its chemical properties.

Uniqueness

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is unique due to the presence of both methoxy and acetyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-13(24)19-11-17(18-6-4-5-7-23(18)19)21(26)29-12-20(25)22-14-8-15(27-2)10-16(9-14)28-3/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCACYTOODDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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